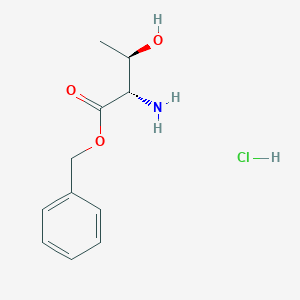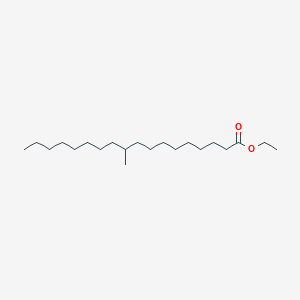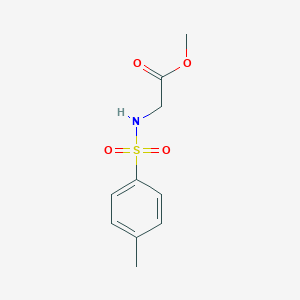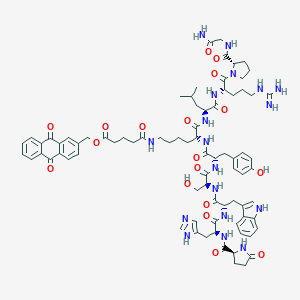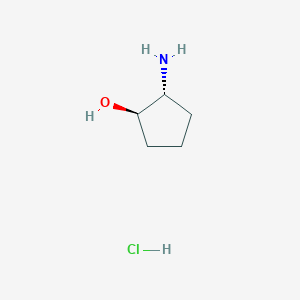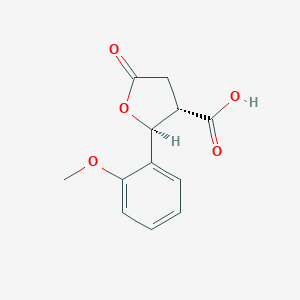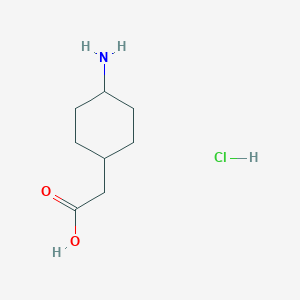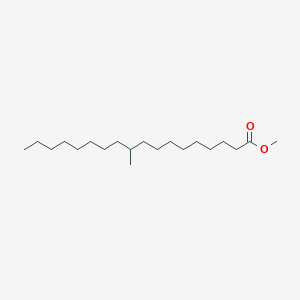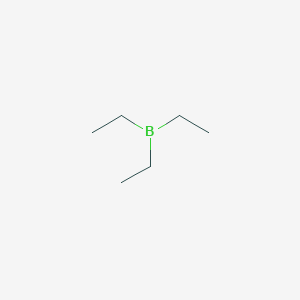
トリエチルボラン
概要
説明
Triethylborane, also known as triethylboron, is an organoborane compound characterized by the presence of a boron-carbon bond. It is a colorless, pyrophoric liquid with the chemical formula (CH3CH2)3B. Triethylborane is highly reactive and soluble in organic solvents such as tetrahydrofuran and hexane .
科学的研究の応用
Triethylborane has a wide range of scientific research applications, including:
作用機序
Target of Action
Triethylborane (TEB), also known as triethylboron, is an organoborane compound . It primarily targets molecular oxygen in the environment . In the presence of oxygen, it readily ignites, making it a valuable ignition source in various applications .
Mode of Action
Triethylborane is pyrophoric, meaning it spontaneously ignites in air . This is due to its strong interaction with molecular oxygen . The compound’s mode of action is primarily through the release of heat energy during combustion .
Biochemical Pathways
It plays a crucial role in the ignition of fuels in certain types of engines . The heat generated from its combustion initiates further reactions in the fuel, leading to propulsion .
Result of Action
The primary result of Triethylborane’s action is the generation of heat through combustion . This heat is used to ignite fuels in certain types of engines, such as the Pratt & Whitney J58 turbojet/ramjet engines powering the Lockheed SR-71 Blackbird .
Action Environment
The action of Triethylborane is highly dependent on the presence of oxygen in the environment . It spontaneously ignites upon exposure to air . Environmental factors such as temperature and pressure can influence the rate and efficiency of this reaction .
準備方法
Triethylborane is typically synthesized through the reaction of trimethyl borate with triethylaluminium. The reaction proceeds as follows:
Et3Al+(MeO)3B→Et3B+(MeO)3Al
This reaction is carried out under controlled conditions to ensure the formation of triethylborane . Industrial production methods involve similar synthetic routes, often on a larger scale, to meet the demand for this compound in various applications .
化学反応の分析
Triethylborane undergoes several types of chemical reactions, including:
Oxidation: Triethylborane is readily oxidized by molecular oxygen, leading to the formation of boron oxides.
Hydroboration: It acts as a hydroborating reagent, reacting with alkynes and alkenes to form organoboron compounds.
Radical Reactions: Triethylborane is used as a radical initiator in various radical reactions, including polymerization and cross-coupling reactions.
Common reagents used in these reactions include oxygen, alkynes, alkenes, and various radical initiators. The major products formed from these reactions are organoboron compounds and boron oxides .
類似化合物との比較
Triethylborane can be compared with other organoborane compounds such as trimethylborane, tetraethyllead, and diborane. While all these compounds contain boron-carbon bonds, triethylborane is unique due to its high reactivity and pyrophoric nature. It is particularly suitable for applications requiring spontaneous ignition and radical initiation .
Similar compounds include:
Trimethylborane: Another organoborane with similar reactivity but different alkyl groups.
Tetraethyllead: A lead-containing compound with different applications and reactivity.
Diborane: A boron-hydrogen compound with distinct chemical properties and uses.
Triethylborane’s uniqueness lies in its ability to ignite readily upon exposure to oxygen, making it valuable in applications such as ignition sources for engines and radical initiators in chemical reactions .
特性
IUPAC Name |
triethylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALRXNPLTWZJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052653 | |
| Record name | Triethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | Triethylboron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
95 °C | |
| Record name | TRIETHYLBORON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-33 °F (-36 dec C) (open cup) /table/ | |
| Record name | TRIETHYLBORON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, Miscible with most organic solvents; immiscible with water | |
| Record name | TRIETHYLBORON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.70 g/cu cm at 23 °C | |
| Record name | TRIETHYLBORON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
53.0 [mmHg], 53 mm Hg at 25 °C /est/ | |
| Record name | Triethylboron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIETHYLBORON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Colorless fuming liquid | |
CAS No. |
97-94-9 | |
| Record name | Triethylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylboron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S980Z4P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHYLBORON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-93 °C | |
| Record name | TRIETHYLBORON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triethylborane primarily interacts with its targets through radical pathways. [] This interaction often involves the homolytic cleavage of the boron-carbon bond, generating ethyl radicals. These radicals can then initiate a variety of downstream reactions, including addition to unsaturated bonds, atom transfer reactions, and rearrangements. [, , ]
A:
- Spectroscopic Data:
A: Triethylborane is a pyrophoric liquid, igniting spontaneously upon contact with air. [, ] This property necessitates careful handling under inert atmosphere. Despite its air sensitivity, triethylborane demonstrates remarkable compatibility with various functional groups in organic synthesis, enabling its use in complex reaction settings. [, , , ]
ANone: While not a catalyst in the traditional sense, triethylborane serves as a powerful radical initiator, effectively promoting numerous transformations.
- Reaction Mechanisms: Triethylborane often participates in radical chain reactions. It can act as a source of ethyl radicals upon reaction with oxygen or peroxides. [, , , ] These radicals subsequently initiate chain processes by adding to unsaturated systems or abstracting atoms.
- Selectivity: Triethylborane exhibits intriguing selectivity patterns in various reactions. For instance, it facilitates regioselective 1,4-addition to α,β-unsaturated compounds in radical conjugate additions. [, ] It also enables stereoselective transformations, such as the diastereoselective difluoromethylation of chiral imide enolates. []
- Uses:
- Polymerization: Triethylborane effectively initiates radical polymerization of vinyl monomers, providing control over molecular weight and offering opportunities for adhesive applications. [, , , ]
- C-C bond formation: It mediates C-C bond formation through radical addition to oxime ethers and conjugated dienes. [, , ] It is also a crucial component in nickel-catalyzed homoallylation reactions. [, ]
- Metal-catalyzed reactions: Triethylborane acts as a stoichiometric reductant in rhodium-catalyzed reductive coupling reactions of aldehydes with dienes. []
A: Density functional theory (DFT) calculations have provided insights into the autoxidation mechanism of triethylborane, revealing an autocatalytic cycle involving ethyl radicals. []
A: Triethylborane's inherent air sensitivity poses challenges for its storage and handling. To mitigate this, it can be complexed with amines like n-propylamine or hexamethylenediamine, forming air-stable complexes that release triethylborane upon treatment with acids. [, ]
A: Triethylborane's pyrophoric nature demands stringent safety precautions during handling and storage. Compliance with relevant safety regulations and guidelines is essential to ensure responsible use and minimize risks. []
A: Early research on triethylborane focused on its synthesis, characterization, and fundamental reactivity. [, , , ] Over time, its utility as a radical initiator gained prominence, leading to the development of numerous synthetic applications, particularly in C-C bond formation and polymerization. [, , , , , , , , , ]
A: Triethylborane's unique reactivity has facilitated collaborations between organic chemists, polymer chemists, and material scientists. Its use in polymer synthesis has led to the development of novel materials with potential applications as adhesives. [] Furthermore, its role in metal-catalyzed reactions bridges the gap between organometallic chemistry and organic synthesis. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


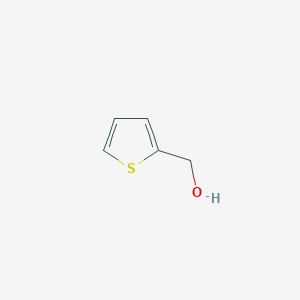
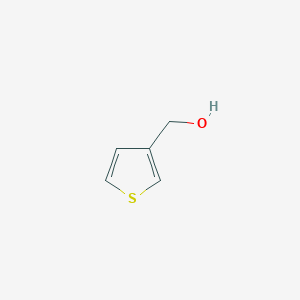
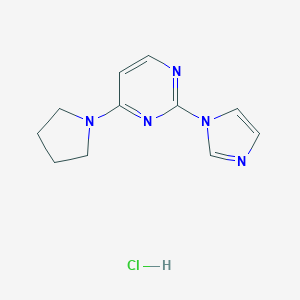
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
